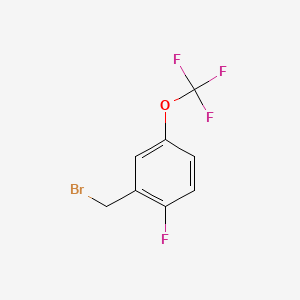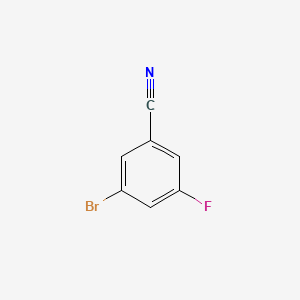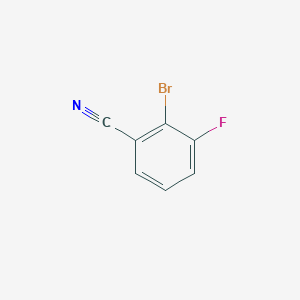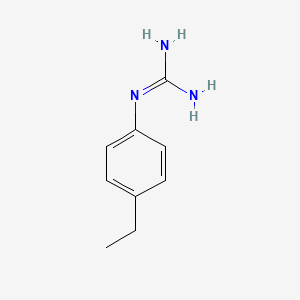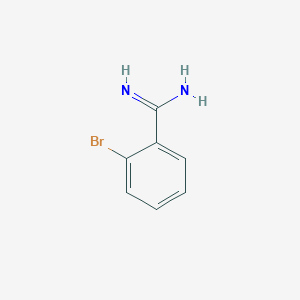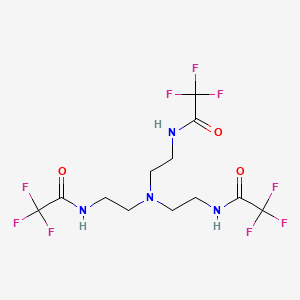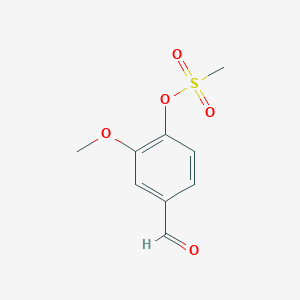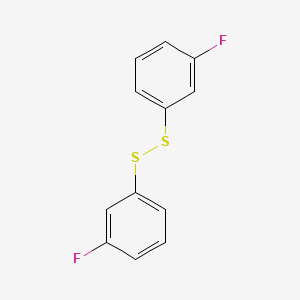
2-(2-溴乙氧基)-1,4-二甲基苯
描述
Synthesis Analysis
The synthesis of brominated aromatic compounds is well-documented in the provided papers. For instance, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, was achieved via the Williamson Reaction, which is a common method for preparing ethers . This suggests that "2-(2-Bromoethoxy)-1,4-dimethylbenzene" could potentially be synthesized through a similar etherification reaction involving the appropriate phenol and 1,2-dibromoethane.
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations . These methods provide detailed information on the conformation and electronic structure of the molecules. For "2-(2-Bromoethoxy)-1,4-dimethylbenzene," similar analytical techniques would likely reveal the molecular geometry and electronic distribution, which are important for understanding its reactivity.
Chemical Reactions Analysis
The reactivity of brominated compounds is influenced by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The papers describe various chemical reactions involving brominated compounds, such as the Friedel-Crafts reaction and radical bromination . These reactions are relevant to "2-(2-Bromoethoxy)-1,4-dimethylbenzene," as they could be used to further functionalize the molecule or to synthesize it from simpler precursors.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the presence of bromine can increase the density and change the solubility of the compound . The papers do not provide specific data on "2-(2-Bromoethoxy)-1,4-dimethylbenzene," but similar compounds exhibit properties such as crystallinity and stability, which are often analyzed using X-ray crystallography and spectroscopic methods .
科学研究应用
合成和表征
区域选择性溴化和转化为含硫苯醌:已经研究了类似化合物如1,4-二甲氧基-2,3-二甲基苯的区域选择性溴化。这个过程导致了各种溴化产物的生成,其中之一是1-溴-4-溴甲基-2,5-二甲氧基-3-甲基苯,展示了该化合物在合成新的含硫醌衍生物方面的潜力 (Aitken et al., 2016)。
晶体学中的结构分析:已经对类似于2-(2-溴乙氧基)-1,4-二甲基苯的化合物进行了结构分析,例如1,4-二甲氧基-2,3-二甲基苯。这些研究对于理解这些化合物的分子结构和性质至关重要,可以为它们在各种科学研究领域的应用提供信息 (Hammershøj等人,2005)。
化学动力学和反应研究
- 溴化反应的反应动力学:已经对类似于2-(2-溴乙氧基)-1,4-二甲基苯的化合物如1,4-二甲基苯进行了实验和理论研究。这些研究提供了对反应机制和动力学的见解,这对于理解和优化化学过程至关重要 (Villalba et al., 2018)。
氧化和燃烧研究
- 氧化和点火研究:对二甲基苯等化合物的氧化和点火研究,包括1,2-二甲基苯,提供了有关这些化合物的燃烧特性的宝贵信息。这些研究与燃料科学和燃烧工程等领域相关 (Gaïl等人,2008)。
衍生物和中间体的合成
- 中间体化合物的合成:2-(2-溴乙氧基)-1,4-二甲基苯可以作为合成各种衍生物的中间体。例如,从相关化合物合成1-(2-溴乙氧基)-4-硝基苯展示了该化合物在制药和材料科学应用中的潜力 (Zhai Guang-xin, 2006)。
先进材料科学
- 高能化合物的开发:对类似于2-(2-溴乙氧基)-1,4-二甲基苯的化合物进行功能化四唑的合成研究,突显了这些物质在创造高能材料方面的潜力。这种材料在爆炸物和推进剂等领域有应用 (Heppekausen et al., 2009)。
作用机制
Target of Action
Similar compounds have been used in the synthesis of various pharmaceuticals . For instance, 2-bromoethyl ether, a compound with a similar structure, is used in the manufacture of pharmaceuticals and crown ethers .
Mode of Action
It’s worth noting that bromoethoxy compounds are often used as intermediates in chemical synthesis . They can participate in various reactions, including nucleophilic substitutions, which could potentially alter the function of their targets .
Biochemical Pathways
Bromoethoxy compounds are known to be involved in various chemical reactions, which could potentially influence multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they might have good bioavailability .
Result of Action
Similar compounds have been used in the synthesis of pharmaceuticals, suggesting that they might have therapeutic effects .
Action Environment
The action, efficacy, and stability of 2-(2-Bromoethoxy)-1,4-dimethylbenzene could potentially be influenced by various environmental factors. For instance, a study has reported the use of a bromide-based nonflammable electrolyte, which includes a bromoethoxy compound, for safe and long-life sodium metal batteries . This suggests that the compound’s action could be influenced by factors such as temperature and the presence of other chemicals.
属性
IUPAC Name |
2-(2-bromoethoxy)-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISLHJJABQJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394919 | |
| Record name | 2-(2-bromoethoxy)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethoxy)-1,4-dimethylbenzene | |
CAS RN |
37136-96-2 | |
| Record name | 2-(2-Bromoethoxy)-1,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37136-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-bromoethoxy)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

